molecular formula C16H19N5OS B2702202 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1798511-77-9

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

カタログ番号: B2702202
CAS番号: 1798511-77-9
分子量: 329.42
InChIキー: VVCPBDLLYIJCDT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H19N5OS and its molecular weight is 329.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-propyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5OS/c1-2-5-13-14(23-20-19-13)16(22)18-9-4-10-21-11-7-12-6-3-8-17-15(12)21/h3,6-8,11H,2,4-5,9-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCPBDLLYIJCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]pyridine moiety linked to a thiadiazole structure, which is known to enhance its pharmacological profile. The molecular formula is C15H20N4SC_{15}H_{20}N_4S, with a molecular weight of approximately 296.42 g/mol. Its unique combination of functional groups allows for diverse interactions with biological targets.

This compound primarily acts as an inhibitor of various kinases, particularly those involved in cancer cell proliferation and survival pathways. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and metastasis. The inhibition of these receptors leads to the disruption of downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt, ultimately resulting in reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Activity

Numerous studies have reported the anticancer potential of this compound across various cancer cell lines:

  • In vitro Studies : The compound demonstrated significant cytotoxic effects against several cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colorectal cancer). For instance, IC50 values ranged from 0.07 µM for HCT116 to 42.30 µM for A549 cells .
Cell LineIC50 (µM)Reference
MCF73.79
A54926
HCT1160.07

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has exhibited anti-inflammatory effects by inhibiting nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. This suggests a potential role in treating inflammatory diseases .

Case Studies

  • Cell Proliferation Inhibition : A study highlighted that treatment with this compound led to a significant decrease in cell viability in MCF7 cells after 48 hours of exposure. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
  • Combination Therapy : In another study, the compound was used in combination with standard chemotherapeutics like doxorubicin, showing enhanced efficacy against resistant cancer cell lines. This combination approach may provide a new strategy for overcoming drug resistance in cancer therapy .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its low molecular weight and lipophilicity. Further studies are needed to fully elucidate its metabolic pathways and excretion routes.

科学的研究の応用

Anticancer Activity

Research has shown that N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide exhibits promising anticancer properties.

  • Mechanism of Action : The compound primarily targets fibroblast growth factor receptors (FGFRs), which are crucial in cancer cell proliferation and survival. By inhibiting FGFR activity, the compound disrupts key signaling pathways such as RAS–MEK–ERK and PI3K–Akt, leading to reduced tumor growth and increased apoptosis in cancer cells .
  • Case Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines:
    Cell LineIC50 Value (µM)Mechanism
    A5490.92 ± 0.17Apoptosis induction
    MCF71.00 ± 0.11Cell cycle arrest
    HepG20.93 ± 0.28Inhibition of FGFR

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives are known for their broad-spectrum antimicrobial activities.

  • Research Findings : Studies indicate that derivatives similar to this compound exhibit significant activity against various bacterial strains and fungi. For instance, compounds derived from thiadiazoles have shown efficacy against Staphylococcus aureus and Candida albicans, with some exhibiting minimum inhibitory concentrations (MIC) lower than standard antibiotics like fluconazole .

Neuroprotective Effects

Emerging research suggests that the compound may possess neuroprotective properties.

  • Mechanism : Preliminary studies indicate that it may modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets.

  • Results : These simulations suggest that the compound forms stable interactions with FGFRs and other relevant targets, enhancing its potential as a therapeutic agent in cancer treatment .

Q & A

Q. What are the optimal synthetic routes for preparing N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves coupling reactions between thiadiazole-carboxamide intermediates and pyrrolopyridine derivatives. For example, analogous protocols use K₂CO₃ in DMF to activate nucleophilic substitution reactions (e.g., alkylation of pyrrolo-pyridines) . Optimizing stoichiometry (e.g., 1.1 mmol RCH₂Cl per 1 mmol thiol precursor) and solvent choice (DMF for polar aprotic conditions) can enhance yields. Recrystallization from DMSO/water mixtures (2:1 ratio) improves purity .

Q. How can researchers confirm the molecular structure of this compound and its intermediates?

  • Methodological Answer : Use multi-modal characterization:
  • NMR spectroscopy : Analyze coupling constants in 1H^1H NMR (e.g., δ 7.41–8.12 ppm for aromatic protons) and 13C^{13}C NMR to confirm substitution patterns .
  • IR spectroscopy : Identify functional groups via carbonyl (1722–1730 cm1^{-1}) and thiadiazole ring (1392–1447 cm1^{-1}) vibrations .
  • Melting points : Compare observed values (e.g., 206–207°C for related pyrrolo-imidazo pyridines) with literature .

Q. What solvents and reaction conditions minimize decomposition during synthesis?

  • Methodological Answer : Avoid protic solvents for acid-sensitive intermediates. Use DMF or methylene chloride for coupling steps, as these stabilize reactive intermediates . For hydrolysis-prone groups (e.g., esters), maintain pH 8–9 during workup to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the pyrrolopyridine-thiadiazole scaffold?

  • Methodological Answer :
  • Variation of substituents : Synthesize analogs with substituted aryl groups (e.g., 4-chlorophenyl, 4-fluorophenyl) to assess electronic effects on bioactivity .
  • Comparative assays : Test analogs in biological models (e.g., enzyme inhibition) alongside parent compound. Use statistical tools (ANOVA) to correlate substituent effects with activity.
  • Computational modeling : Perform docking studies to predict binding interactions with target proteins (e.g., kinases) based on substituent polarity .

Q. What strategies resolve contradictory data in reaction outcomes (e.g., inconsistent yields or byproducts)?

  • Methodological Answer :
  • Troubleshooting workflow :

Reagent purity : Confirm anhydrous conditions (e.g., POCl₃ purity in thiadiazole synthesis) .

Reaction monitoring : Use TLC (e.g., PE:EA = 8:1 mobile phase) to track intermediates and byproducts .

Byproduct identification : Isolate side products via preparative TLC and characterize via MS and 1H^1H-NMR to identify competing pathways .

Q. How can the stability of this compound under physiological conditions be evaluated for in vivo studies?

  • Methodological Answer :
  • pH stability assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS .
  • Plasma stability : Expose to human plasma (37°C, 1–6 hours) and quantify remaining compound using LC-MS/MS .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。